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molecular formula C10H11F3O2 B8668038 1,1,1-Trifluoro-2-(4-methoxyphenyl)propan-2-ol

1,1,1-Trifluoro-2-(4-methoxyphenyl)propan-2-ol

Cat. No. B8668038
M. Wt: 220.19 g/mol
InChI Key: LCRHNHSPQULWRG-UHFFFAOYSA-N
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Patent
US06197729B1

Procedure details

At −15° C., 18 ml of a 3 M solution of methylmagnesium chloride in ether were added dropwise to a solution of 5.8 g of 4′-methoxy-2,2,2-trifluoroacetophenone in 35 ml of ether, and the mixture was stirred at room temperature for 5 h. The reaction solution was hydrolysed with aqueous ammonium chloride and extracted with ether. The extract was dried and to give the title product as a colourless oil, which was reacted further without any purification.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Cl.[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:17])[C:13]([F:16])([F:15])[F:14])=[CH:8][CH:7]=1.[Cl-].[NH4+]>CCOCC>[F:16][C:13]([F:15])([F:14])[C:12]([C:9]1[CH:10]=[CH:11][C:6]([O:5][CH3:4])=[CH:7][CH:8]=1)([OH:17])[CH3:1] |f:2.3|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
5.8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
35 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The extract was dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C(C)(O)C1=CC=C(C=C1)OC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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